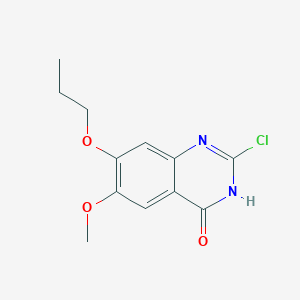
2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one typically involves the condensation of 3-aminophenyl and 6-methoxy-4H-chromen-4-one precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated flavonoid with an aryl boronate under the catalysis of palladium, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one may involve large-scale Suzuki–Miyaura cross-coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aminophenyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted flavonoid derivatives.
Scientific Research Applications
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the development of new materials, sensors, and other industrial applications
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The methoxy group may contribute to the compound’s stability and bioavailability. The chromenone core is known to interact with cellular pathways, potentially leading to antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Luteolin: Another flavonoid known for its anti-inflammatory effects.
Uniqueness
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one is unique due to the presence of both an aminophenyl group and a methoxy group, which may enhance its biological activity and stability compared to other flavonoids. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
921942-40-7 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(3-aminophenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-12-5-6-15-13(8-12)14(18)9-16(20-15)10-3-2-4-11(17)7-10/h2-9H,17H2,1H3 |
InChI Key |
YCZGKKXLOIBSFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


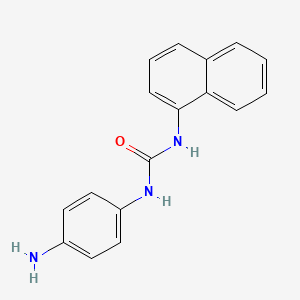
![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
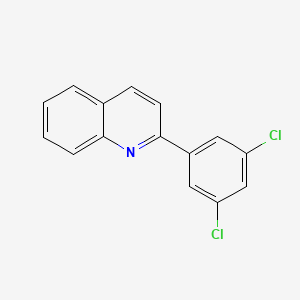



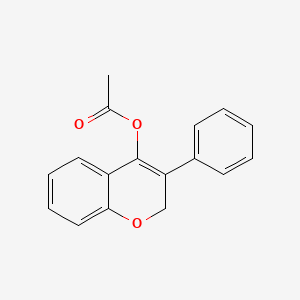
![2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11849405.png)
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate](/img/structure/B11849408.png)
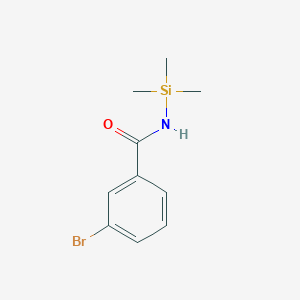
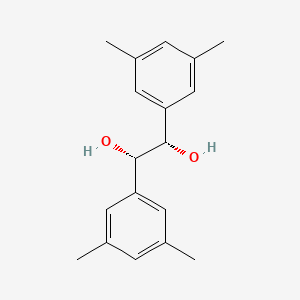
![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
